4,6-Difluoro-1,3-benzoxazole-2-thiol
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Overview
Description
4,6-Difluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of fluorine atoms at positions 4 and 6, along with a thiol group at position 2, imparts unique chemical properties to this compound. It is widely used in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminophenol with 4,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thiol group at position 2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the thiol group.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Amino or alkoxy-substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Difluoro-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity. These interactions disrupt essential biological pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the fluorine atoms and thiol group, resulting in different chemical properties and biological activities.
4-Fluoro-1,3-benzoxazole-2-thiol: Contains only one fluorine atom, leading to reduced reactivity compared to 4,6-Difluoro-1,3-benzoxazole-2-thiol.
6-Fluoro-1,3-benzoxazole-2-thiol: Similar to 4-Fluoro-1,3-benzoxazole-2-thiol but with the fluorine atom at a different position.
Uniqueness
This compound is unique due to the presence of two fluorine atoms and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C7H3F2NOS |
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Molecular Weight |
187.17 g/mol |
IUPAC Name |
4,6-difluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) |
InChI Key |
SWAZIQMNNMZTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=S)N2)F)F |
Origin of Product |
United States |
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